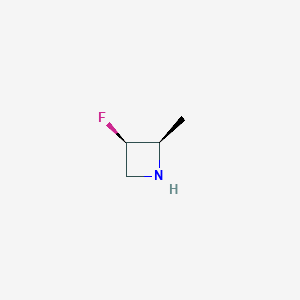
(2R,3R)-3-Fluoro-2-methyl-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom at the third position and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Fluoro-2-methyl-azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-azetidine and a fluorinating agent.
Fluorination: The introduction of the fluorine atom at the third position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and stereoselectivity.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve yield and reduce reaction times.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to yield amines.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido-azetidines or cyano-azetidines can be formed.
Oxidation Products: Azetidinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Applications De Recherche Scientifique
(2R,3R)-3-Fluoro-2-methyl-azetidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-3-Fluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar structural features.
(2R,3R)-3-Fluoro-2-methyl-piperidine: A six-membered ring analog with comparable properties.
(2R,3R)-3-Fluoro-2-methyl-aziridine: A three-membered ring analog with distinct reactivity.
Uniqueness
Structural Features: The four-membered azetidine ring imparts unique strain and reactivity compared to its analogs.
Reactivity: The presence of the fluorine atom enhances the compound’s stability and influences its chemical behavior.
Applications: The specific configuration and functional groups of (2R,3R)-3-Fluoro-2-methyl-azetidine make it particularly valuable in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C4H8FN |
|---|---|
Poids moléculaire |
89.11 g/mol |
Nom IUPAC |
(2R,3R)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
UXEHOOOMCCXWNZ-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CN1)F |
SMILES canonique |
CC1C(CN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
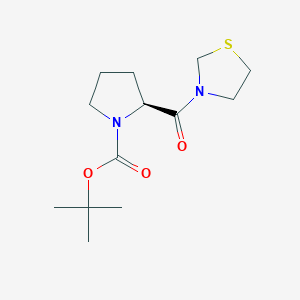
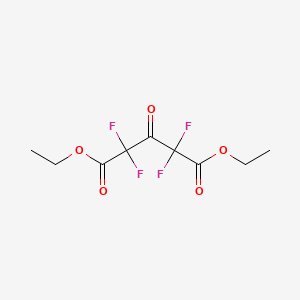

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
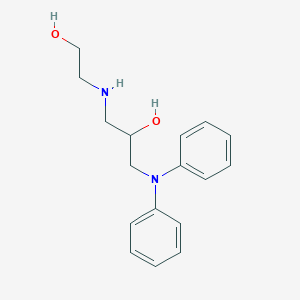
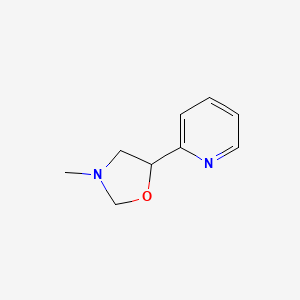
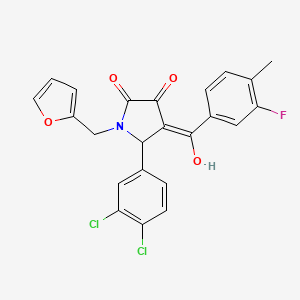
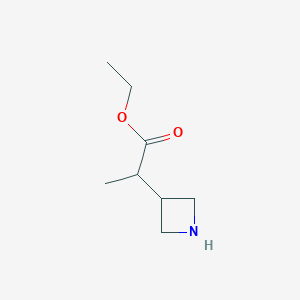
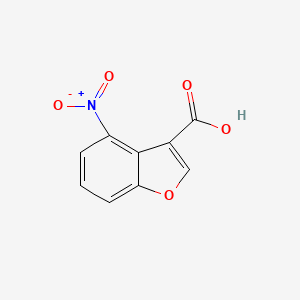

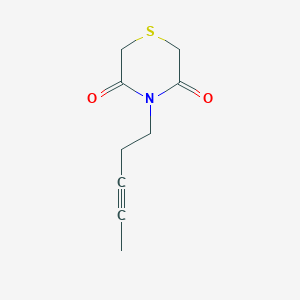

![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
